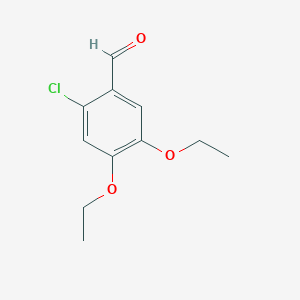

2-Chloro-4,5-diethoxybenzaldehyde

Description

2-Chloro-4,5-diethoxybenzaldehyde (CAS: 832677-75-5) is an aromatic aldehyde with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.675 g/mol . It features a benzaldehyde core substituted with a chlorine atom at the ortho position (C2) and ethoxy groups at the para and meta positions (C4 and C5). The compound has been utilized as a synthetic intermediate in organic chemistry, though its commercial availability is currently listed as discontinued by suppliers like CymitQuimica . It is stored at +4°C with a purity of 95% .

Properties

IUPAC Name |

2-chloro-4,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKNITXEMJJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598882 | |

| Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832677-75-5 | |

| Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-diethoxybenzaldehyde typically involves the chlorination of 4,5-diethoxybenzaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4,5-diethoxybenzaldehyde is treated with thionyl chloride in the presence of a solvent like dichloromethane. The reaction mixture is then heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Amines in the presence of a base like triethylamine (TEA) at elevated temperatures.

Major Products Formed:

Oxidation: 2-Chloro-4,5-diethoxybenzoic acid.

Reduction: 2-Chloro-4,5-diethoxybenzyl alcohol.

Substitution: 2-Amino-4,5-diethoxybenzaldehyde (when reacted with amines).

Scientific Research Applications

2-Chloro-4,5-diethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to study the effects of chlorinated benzaldehydes on biological systems. It serves as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-diethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom enhances the compound’s reactivity, allowing it to participate in substitution reactions that modify biological molecules. These interactions can affect cellular pathways and lead to changes in cellular function.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in substituent types (methoxy vs. ethoxy), chlorine positioning, or additional functional groups. Below is a comparative analysis:

Key Observations :

- Chlorine Position : The ortho-chlorine (C2) in this compound contrasts with the meta-chlorine (C3) in 110732-06-4, affecting electronic distribution and directing further substitution reactions .

- Isopropoxy Group : The isopropoxy substituent in 692267-55-3 introduces greater steric hindrance, which may reduce reaction rates in nucleophilic aromatic substitutions compared to ethoxy or methoxy groups .

Functional Group Comparisons

- Aldehyde vs. Carboxylic Acid : Unlike caffeic acid (3,4-dihydroxybenzoic acid, CAS: 331-39-5), which contains a carboxylic acid group and catechol moieties for antioxidant activity, this compound’s aldehyde group is more reactive in condensation reactions (e.g., forming Schiff bases) .

Research Findings and Challenges

- Positional Isomerism : The chlorine position (C2 vs. C3) significantly impacts electronic effects. For example, ortho-chlorine in 832677-75-5 may deactivate the aromatic ring differently than meta-chlorine in 110732-06-4, influencing electrophilic substitution patterns .

Biological Activity

2-Chloro-4,5-diethoxybenzaldehyde is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H13ClO3. It is characterized by a benzene ring with two ethoxy groups at positions 4 and 5 and a chlorine atom at position 2. The aldehyde functional group (CHO) enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods:

- Chlorination Reaction: The compound is synthesized through the chlorination of 4,5-diethoxybenzaldehyde using thionyl chloride (SOCl2) under reflux conditions in solvents like dichloromethane. This method allows for the selective substitution of a hydrogen atom with a chlorine atom.

- Industrial Production: In industrial settings, continuous flow reactors are employed to optimize reaction conditions, enhancing yield and purity while minimizing human error.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of the aldehyde group allows for interactions that can alter the function of these biomolecules. Additionally, the chlorine atom increases reactivity in substitution reactions, which can modify biological pathways and cellular functions .

Reactivity in Biological Systems

The compound's mechanism may involve:

- Covalent Modification: The aldehyde group can react with thiol groups in proteins, potentially leading to altered enzymatic activities or signaling pathways.

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles (e.g., amines), creating derivatives that may possess unique biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine atom substituent | Potential anticancer activity through ALDH inhibition |

| 4,5-Diethoxybenzaldehyde | Lacks chlorine | Less reactive; serves as a precursor in synthesis |

| 2-Chloro-4,5-dimethoxybenzaldehyde | Methoxy groups instead of ethoxy | Similar reactivity but different solubility |

| 2-Chloro-4-hydroxybenzaldehyde | Hydroxy groups | Exhibits different chemical properties |

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds:

- Aldehyde Dehydrogenase Inhibition: Research on DEAB analogues demonstrated their potential as ALDH inhibitors, showing IC50 values ranging from 10–200 μM against prostate cancer cell lines . While specific data on this compound is sparse, its structural attributes suggest it may exhibit comparable biological activities.

- Synthesis of Functionalized Derivatives: A study highlighted the use of related compounds in synthesizing chromone derivatives with potential biological activities. This indicates that derivatives of this compound could also be explored for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.